1-Cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole is a heterocyclic compound notable for its unique fused ring system that integrates both pyrrole and pyrazole structures. This compound features a cyclopropyl group attached to the nitrogen of the pyrazole, which significantly influences its chemical properties and biological activities. The molecular formula of this compound is , reflecting its complex structure that plays a crucial role in its reactivity and potential applications in medicinal chemistry.
The compound can be synthesized through various organic reactions, and its structural characteristics have been studied extensively in the context of drug development and biological activity. Research indicates that 1-cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole may serve as a scaffold for developing inhibitors of protein kinases, which are vital for regulating numerous cellular functions .
This compound belongs to the class of pyrazoles and pyrroles, which are widely recognized for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Its classification as a heterocyclic compound highlights its significance in organic chemistry and pharmacology .
The synthesis of 1-cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole typically involves multi-step organic reactions. Common synthetic routes include:
The synthetic pathways are optimized to improve yields and selectivity. For instance, starting materials such as substituted pyrazoles or pyrroles can undergo cyclization under specific conditions (e.g., temperature, solvents) to yield the desired product. Reaction conditions often include the use of catalysts or specific reagents that facilitate the formation of the heterocyclic structure while minimizing side reactions .
The molecular structure of 1-cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole is characterized by:
Key structural data includes:
1-Cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole participates in several significant chemical reactions due to its nitrogen-containing rings:
These reactions are crucial for developing derivatives with enhanced biological properties. For example, modifications at specific positions on the ring system can lead to compounds with improved potency against specific biological targets .
The mechanism of action for 1-cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole primarily involves its interaction with protein kinases. By inhibiting these kinases:
Studies indicate that this compound may exhibit selective inhibition against certain kinases, making it a candidate for further development in targeted therapies .
Relevant data from studies highlight that the unique cyclopropyl moiety enhances lipophilicity and may influence bioactivity compared to similar compounds without this feature .
1-Cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole has potential applications across various fields:
Research continues to explore its full potential in therapeutic applications due to its unique structural attributes and biological activities .
Pyrrolo[3,4-c]pyrazoles belong to the class of fused bicyclic heterocycles characterized by a five-membered pyrazole ring condensed with a five-membered pyrrole ring. The systematic naming follows IUPAC guidelines, where the prefix "pyrrolo" designates the fused system, and the bracketed numbers [3,4-c] specify the bond fusions between the rings. Specifically, this indicates that atoms 3 and 4 of the pyrrole ring are shared with the "c" bond (between atoms 3a and 7a) of the pyrazole ring [1] [7]. The hydrogenation state descriptor "1H,4H,5H,6H" denotes the saturation status of the ring system: the 1H refers to the pyrrole-like nitrogen (N1), while 4H,5H,6H indicate that carbons at positions 4, 5, and 6 are fully saturated sp³ hybridized centers, conferring non-aromatic character to the bicyclic core. This distinguishes it from fully aromatic analogs like pyrrolo[3,4-c]pyrazoles with dehydrogenated rings [1] [5].
Table 1: Structural Features of 1-Cyclopropyl-1H,4H,5H,6H-Pyrrolo[3,4-c]pyrazole
Position | Atom Type | Substituent/Functional Group | Hybridization |
---|---|---|---|
N1 | Nitrogen | Cyclopropyl group | sp² (planar) |
C3 | Carbon | Variable (e.g., carbonyl, chloro) | sp² (planar) |
C4/C6 | Carbon | Methylene (CH₂) | sp³ (tetrahedral) |
C5 | Carbon | Methylene (CH₂) | sp³ (tetrahedral) |
C3a/C7a | Carbon | Fusion bridgeheads | sp² (planar) |
The cyclopropyl substituent at N1 is a critical structural feature. Cyclopropane’s high ring strain induces unique electronic properties, including enhanced σ-donor capability and moderate steric bulk. This substituent profoundly influences the scaffold’s physicochemical profile, increasing metabolic stability and modulating solubility parameters compared to alkyl or aryl N-substituents. Furthermore, the cyclopropyl group’s conformational rigidity optimizes spatial orientation for target engagement, particularly in kinase ATP-binding pockets where it occupies hydrophobic subpockets [2] [9]. The scaffold’s molecular geometry features a planar pyrazole moiety (N1-N2-C3-C3a-C7a) fused to a puckered pyrrolidine ring (C4-C5-C6-C7a-C3a), creating a semi-rigid framework conducive to binding interactions [1] [5].
Regiochemistry governs the synthetic accessibility and reactivity patterns of pyrrolo[3,4-c]pyrazoles. The C3 position is intrinsically electrophilic due to adjacent electron-withdrawing nitrogens (N2 and the fused bridgehead nitrogen). Consequently, nucleophilic displacement or cross-coupling reactions occur preferentially at C3 when substituted with a leaving group (e.g., chloro). In contrast, the saturated C4/C6 positions exhibit typical aliphatic chemistry, while C5 can undergo functionalization via enolization if carbonyl groups are present [1].
A critical regiochemical limitation involves the annellation to form the maleimide moiety. Synthetic studies demonstrate that while acid derivatives (e.g., compound 11-14 in [1]) readily form tricyclic systems with 1,1′-carbonyldiimidazole, generating the aromatic N-aryl derivative (e.g., compound 18) is unachievable. This constraint necessitates strategic functionalization before ring closure [1]. Regioselectivity profoundly impacts palladium-catalyzed cross-coupling. Suzuki-Miyaura reactions at C6 (using 6-chloro precursors) show significant yield dependence on boronic acid electronics and sterics:
Table 2: Regiochemical Impact on Suzuki-Miyaura Coupling Yields at C6 [1]
Boronic Acid Substituent | Electronic Effect | Steric Hindrance | Product Yield (%) |
---|---|---|---|
4-Methoxyphenyl | Electron-donating | Low | 79% |
3-Methoxyphenyl | Electron-donating | Moderate | 67% |
2-Methoxyphenyl | Electron-donating | High | Traces |
4-Trifluoromethylphenyl | Electron-withdrawing | Low | 65% |
4-Cyanophenyl | Electron-withdrawing | Low | 60% |
Ortho-substituted aryl boronic acids yield only traces of product due to steric clashes in the transition state. Heterocyclic boronic acids (e.g., 2-thienyl) provide moderate yields (45-76%), but electron-deficient systems like 4-pyridinyl fail entirely. This underscores the necessity of sterically unencumbered coupling partners for efficient C6 functionalization [1].
Pyrrolopyrazole scaffolds emerged as privileged structures in kinase inhibitor design due to their ability to mimic purine nucleotides while offering superior target selectivity and metabolic stability. Early kinase inhibitors (e.g., imatinib) utilized non-fused heterocycles, but fused systems gained prominence with the discovery of their enhanced binding affinity and kinase selectivity profiles. The pyrrolo[3,4-c]pyrazole core, specifically, entered drug discovery pipelines in the early 2000s as a rigid framework capable of occupying the adenine-binding pocket of kinases through hinge-region hydrogen bonding via N2 and C3 carbonyl groups [3] [10].
The incorporation of the 1-cyclopropyl group represented a strategic advancement. Cyclopropyl’s high intrinsic potency stems from its optimal occupancy of hydrophobic regions adjacent to the ATP-binding site, reducing off-target interactions. This is exemplified clinically by kinase inhibitors like Crizotinib (pyrazole-containing) and Erdafitinib, where cyclopropyl or fluoro-substituted aromatic rings enhance kinase selectivity [3] [6]. In 2023, eight FDA-approved small-molecule protein kinase inhibitors incorporated pyrazole rings, including Crizotinib, Erdafitinib, and Pralsetinib, validating the scaffold’s therapeutic relevance [3] [6].
Pyrrolo[3,4-c]pyrazoles distinguish themselves from other fused pyrazoles (e.g., pyrazolo[3,4-d]pyrimidines) through their distinct hydrogenation states. The non-aromatic 1H,4H,5H,6H derivatives offer greater synthetic flexibility for C3/C6 derivatization and improved solubility over fully planar systems. Patent literature from the 2010s-2020s (e.g., US8999981B2) discloses 3-amido-pyrrolo[3,4-c]pyrazole-5(1H,4H,6H) carbaldehyde derivatives as potent kinase inhibitors targeting CK2, Pim-1, and CDKs, highlighting the scaffold’s versatility in addressing diverse oncokinases [5]. Recent innovations focus on C6 functionalization via cross-coupling to introduce pharmacophore extensions that engage allosteric kinase pockets, thereby overcoming resistance mutations in clinical kinase inhibitors [1] [3].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6